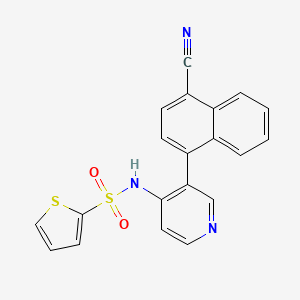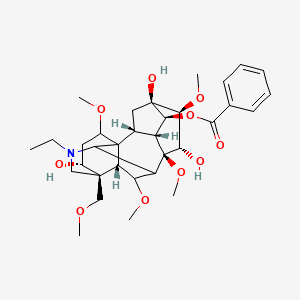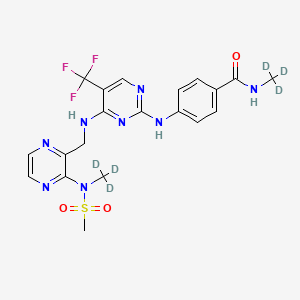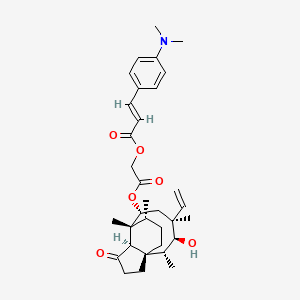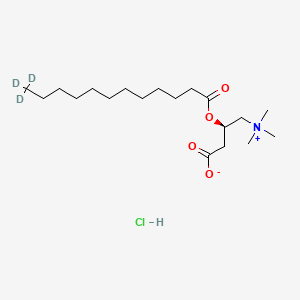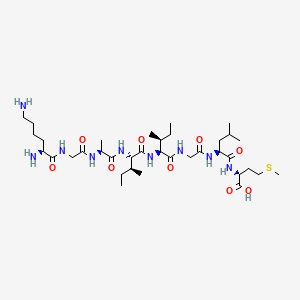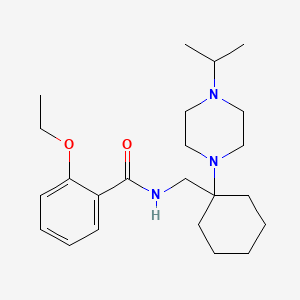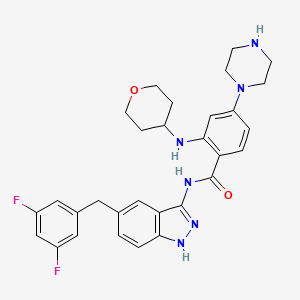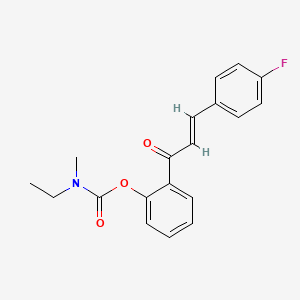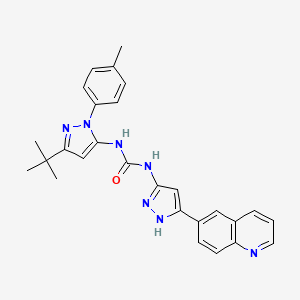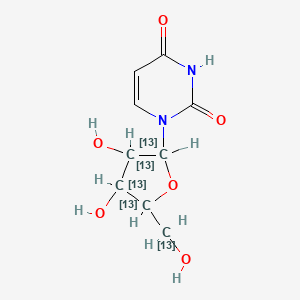
Uridine-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-13C5 is a labeled nucleoside compound consisting of uracil and a ribose ring, where the carbon atoms in the ribose ring are replaced with the stable isotope carbon-13. This compound is used primarily in scientific research to trace and study metabolic pathways and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine-13C5 is synthesized by incorporating carbon-13 into the ribose ring of uridine. The synthesis typically involves the use of carbon-13 labeled glucose as a starting material, which is then converted into carbon-13 labeled ribose through a series of enzymatic reactions. The labeled ribose is then coupled with uracil to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled uridine is then extracted and purified using chromatographic techniques to achieve high purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions
Uridine-13C5 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil and ribose-1-phosphate.
Reduction: Reduction reactions can convert uridine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups in the ribose ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Oxidation: Uracil and ribose-1-phosphate.
Reduction: Dihydrouridine.
Substitution: Acetylated uridine derivatives.
Scientific Research Applications
Uridine-13C5 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying RNA synthesis and degradation.
Medicine: Used in research on cancer metabolism and the development of antiviral drugs.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
Uridine-13C5 exerts its effects by participating in the same biochemical pathways as natural uridine. It is incorporated into RNA and DNA, allowing researchers to trace its metabolic fate using mass spectrometry and nuclear magnetic resonance spectroscopy. The labeled carbon atoms enable the study of metabolic flux and the identification of metabolic intermediates.
Comparison with Similar Compounds
Similar Compounds
Uridine-15N2: Labeled with nitrogen-15 instead of carbon-13.
Uridine-13C9: Labeled with carbon-13 at all nine carbon positions.
Uridine-d2: Deuterium-labeled uridine.
Uniqueness
Uridine-13C5 is unique due to its specific labeling at the ribose ring, making it particularly useful for studying ribose metabolism and its role in nucleoside biosynthesis. This specificity allows for detailed analysis of metabolic pathways that involve ribose, which is not possible with other labeled uridine compounds.
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/i3+1,4+1,6+1,7+1,8+1 |
InChI Key |
DRTQHJPVMGBUCF-XQLHBIPJSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
